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An In-Depth Technical Guide to Aminonitrobenzoic Acid Isomers

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Compound of Interest		
Compound Name:	3-Amino-2-nitrobenzoic acid	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key aminonitrobenzoic acid isomers: 2-Amino-3-nitrobenzoic acid, 4-Amino-3-nitrobenzoic acid, and 3-Amino-4-nitrobenzoic acid. Given the initial query for "**3-Amino-2-nitrobenzoic acid**," which is less common and often mistaken for its isomers, this guide focuses on the more prevalent and industrially significant positional isomers. These compounds are pivotal intermediates in the synthesis of pharmaceuticals, dyes, and other functional materials.

Core Chemical and Physical Data

The physicochemical properties of these isomers are crucial for their application in various synthetic and biological studies. A summary of their key quantitative data is presented below for easy comparison.



Property	2-Amino-3- nitrobenzoic acid	4-Amino-3- nitrobenzoic acid	3-Amino-4- nitrobenzoic acid
CAS Number	606-18-8[1]	1588-83-6[2]	6968-22-5
Molecular Formula	C7H6N2O4[3]	C7H6N2O4[4]	C7H6N2O4
Molecular Weight	182.13 g/mol [3]	182.13 g/mol [4]	182.13 g/mol
Melting Point	207-211 °C[1][5]	280-284 °C (decomposes)[4][6]	Not available
Boiling Point	315.51 °C (estimate) [5]	417.8 °C at 760 mmHg[4]	Not available
рКа	4.20 ± 0.20 (Predicted)[5]	4.19 ± 0.10 (Predicted)[7]	Not available
Appearance	Yellow solid[8]	Ochre to yellow crystalline powder[4]	Not available
Solubility	Soluble in DMSO, Methanol[5]	Water: >27.3 μg/mL at pH 7.4[9]	Not available

Synthesis and Experimental Protocols

The synthesis of these aminonitrobenzoic acid isomers can be achieved through various routes. Below are detailed experimental protocols for the synthesis of 2-Amino-3-nitrobenzoic acid and a derivative of 4-Amino-3-nitrobenzoic acid, which is a common subsequent step in its utilization.

Synthesis of 2-Amino-3-nitrobenzoic acid from 3-Nitrophthalic Acid

This synthesis proceeds via a Curtius rearrangement of 3-nitrophthalic acid.[10][11] The overall workflow involves mono-esterification, acylating chlorination, Curtius rearrangement, and hydrolysis.

Caption: Synthesis workflow for 2-Amino-3-nitrobenzoic acid.



Experimental Protocol:

Step 1: Mono-esterification of 3-Nitrophthalic Acid[10]

- To 600 mL of anhydrous methanol, add 100 g of 3-nitrophthalic acid and 50 mL of concentrated sulfuric acid.
- Heat the mixture to reflux. The reaction progress can be monitored by liquid chromatography.
- Upon completion, cool the reaction mixture to 0°C to induce crystallization.
- Filter the crystals and dry to obtain 2-carboxy-3-nitrobenzoic acid methyl ester.

Step 2: Acylating Chlorination[10]

- To the dried monoesterification product, add 300 mL of chloroform and 50 g of thionyl chloride.
- · Reflux the reaction mixture.
- After the reaction is complete, cool the solution to obtain the acyl chloride intermediate in solution.

Step 3: Curtius Rearrangement and Hydrolysis[10]

- To the solution of the acyl chloride, add 30 g of sodium azide and react at room temperature.
 Monitor the reaction by liquid chromatography.
- After the formation of the acid azide, add 300 mL of water and heat to induce hydrolysis of the isocyanate intermediate.
- Cool the reaction mixture to crystallize the product.
- Filter and dry the crystals to obtain 2-amino-3-nitrobenzoic acid.

Synthesis of Methyl 4-Amino-3-nitrobenzoate from 4-Amino-3-nitrobenzoic Acid



This Fischer esterification is a common reaction for derivatizing 4-Amino-3-nitrobenzoic acid for further synthetic steps.[12]

Experimental Protocol:[13]

- In a round-bottom flask, dissolve 20 g (109.89 mmol) of 4-amino-3-nitrobenzoic acid in 200 mL of methanol at 0°C.
- Slowly add 19.4 g (164.85 mmol) of thionyl chloride to the solution.
- Reflux the resulting mixture for 12 hours.
- Allow the reaction mixture to cool to room temperature.
- The yellow solid product, methyl 4-amino-3-nitrobenzoate, will precipitate.
- Filter the solid and dry to afford the final product.

Applications in Research and Drug Development

These aminonitrobenzoic acid isomers are valuable building blocks in the synthesis of a variety of important molecules.

- 2-Amino-3-nitrobenzoic acid is a key intermediate in the synthesis of pharmaceuticals, including candesartan, an angiotensin II receptor antagonist used to treat high blood pressure.[14] It is also used in the production of dyes and pigments.[15]
- 4-Amino-3-nitrobenzoic acid serves as a precursor in the synthesis of various drugs, including those with anti-inflammatory and analgesic properties.[16] It is also utilized in the production of azo dyes.[16]
- 3-Amino-4-nitrobenzoic acid has shown inhibitory activity against trypanothione reductase, an enzyme crucial for the survival of trypanosomatid parasites, making it a target for the development of drugs against diseases like Chagas disease and leishmaniasis.[5]

Involvement in Biological Pathways



The inhibitory action of these compounds on key enzymes in pathogenic organisms highlights their potential in drug development.

Trypanothione Reductase Pathway

Trypanothione reductase (TR) is a central enzyme in the redox metabolism of trypanosomatids, which is absent in humans. This pathway is essential for the parasite's defense against oxidative stress. 3-Amino-4-nitrobenzoic acid has been identified as an inhibitor of this enzyme. [5]

Caption: Inhibition of the Trypanothione Reductase pathway.

Trans-sialidase Activity in Trypanosoma cruzi

Trypanosoma cruzi, the parasite that causes Chagas disease, utilizes the enzyme transsialidase to acquire sialic acid from its host, a process crucial for its survival and infectivity. 4-Amino-3-nitrobenzoic acid has been shown to be a potent inhibitor of this enzyme.[16]

Experimental Workflow: Enzymatic Assay for Trypanothione Reductase Inhibition

The following protocol is adapted for a high-throughput screening assay to identify inhibitors of trypanothione reductase.[17]

Caption: Workflow for a Trypanothione Reductase inhibition assay.

Protocol:

- Preparation of Reagents:
 - Assay Buffer: 40 mM HEPES, 1 mM EDTA, 0.01% BSA, and 0.05% Tween 20, adjusted to pH 7.5 with KOH.
 - Enzyme Solution: 20 mU/mL Trypanothione Reductase (TR) from T. cruzi in assay buffer.
 - Substrate Solution: 12 μM Trypanothione disulfide (T[S]₂) in assay buffer.
 - Chromogenic Reagent: 200 μM 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in assay buffer.



- Cofactor Solution: 150 μM NADPH in assay buffer.
- Test Compounds: Dissolved in DMSO.
- Assay Procedure:
 - \circ To the wells of a 384-well plate, add 20 μL of a solution containing the TR enzyme, T[S]₂, and DTNB.
 - $\circ\,$ Add the test compound (e.g., aminonitrobenzoic acid isomer) to a final concentration of 25 $\mu\text{M}.$
 - Incubate the plate at room temperature for a suitable period.
 - Initiate the enzymatic reaction by adding NADPH to each well.
 - Immediately begin monitoring the absorbance at 410 nm continuously for 12.5 minutes at room temperature. The rate of formation of the thionitrobenzoate (TNB) anion is proportional to the enzyme activity.
- Data Analysis:
 - Calculate the rate of reaction from the linear portion of the absorbance versus time plot.
 - Compare the rates of reactions with and without the inhibitor to determine the percent inhibition.

Safety and Handling

The aminonitrobenzoic acid isomers are hazardous chemicals and should be handled with appropriate safety precautions.



Compound	GHS Hazard Statements
2-Amino-3-nitrobenzoic acid	H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) [18]
4-Amino-3-nitrobenzoic acid	H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[7]
3-Amino-4-nitrobenzoic acid	Not extensively classified, but expected to have similar hazards.

Handling Precautions:

- Use in a well-ventilated area, preferably in a fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[19]
- Avoid breathing dust.[20]
- Wash hands thoroughly after handling.[20]

First Aid Measures:

- If inhaled: Move the person to fresh air.
- In case of skin contact: Wash off with soap and plenty of water.
- In case of eye contact: Rinse cautiously with water for several minutes.
- If swallowed: Rinse mouth with water. Do NOT induce vomiting.

Seek medical attention if any symptoms persist.

Disposal:



Dispose of contents and container in accordance with local, regional, national, and international regulations. Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[1]

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